![molecular formula C15H15F3N4O B279852 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B279852.png)
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as 'compound X' and is used in the study of various biochemical and physiological processes. In
Mechanism of Action
The mechanism of action of compound X involves the inhibition of certain enzymes and proteins involved in various biochemical and physiological processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to cause inflammation. It has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and division of cancer cells by inhibiting the activity of certain kinases.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound X in lab experiments is its specificity. It has been found to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying specific biochemical and physiological processes. However, one of the limitations of using compound X is its potential toxicity. It has been found to have cytotoxic effects on certain cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of compound X. One direction is the development of more potent and selective inhibitors of certain enzymes and proteins. Another direction is the exploration of its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, the study of its potential toxicity and side effects is an important area for future research.
In conclusion, compound X is a valuable tool in scientific research with potential therapeutic applications. Its specificity and ability to selectively inhibit certain enzymes and proteins make it a valuable tool for studying various biochemical and physiological processes. However, its potential toxicity and side effects must be taken into consideration when using it in lab experiments. Future research should focus on the development of more potent and selective inhibitors and the exploration of its potential therapeutic applications.
Synthesis Methods
The synthesis of compound X involves the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with 3-(pyridin-3-ylmethyl)amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then acetylated using acetic anhydride to obtain 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide.
Scientific Research Applications
Compound X has been widely used in scientific research to study the effects of various biochemical and physiological processes. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. It has also been used in the study of protein-protein interactions, enzyme inhibition, and drug discovery.
Properties
Molecular Formula |
C15H15F3N4O |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)13-6-12(11-3-4-11)22(21-13)9-14(23)20-8-10-2-1-5-19-7-10/h1-2,5-7,11H,3-4,8-9H2,(H,20,23) |
InChI Key |
ZYFOEAGIIGHQHO-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NCC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


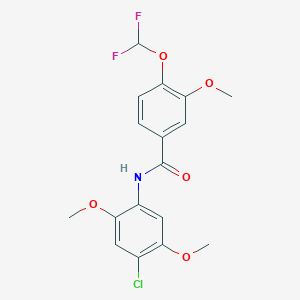
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B279770.png)
![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
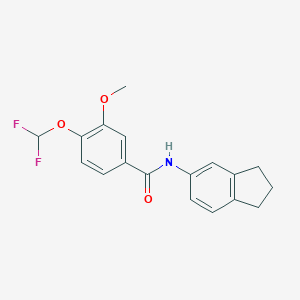
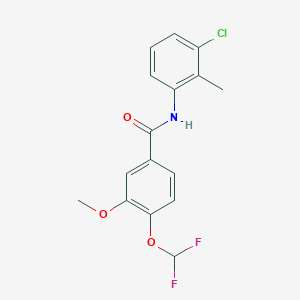
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)


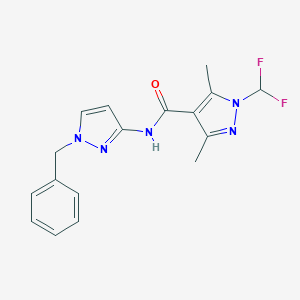
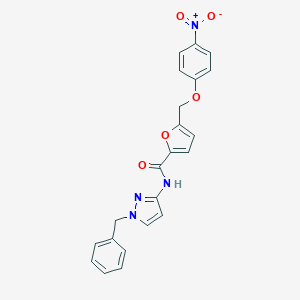
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)

